2-Amino-4-methoxyphenol (CAS: 20734-76-3) is an aromatic organic compound featuring amino, hydroxyl, and methoxy functional groups. These groups make it a versatile precursor, particularly in the synthesis of colorants for applications like permanent hair dyes. In these systems, it functions as a dye intermediate or 'coupler', which reacts with a primary intermediate (a 'developer' like a p-phenylenediamine derivative) under oxidative conditions to form large, stable color molecules within the hair shaft. Its specific molecular structure, particularly the relative positions of the functional groups, is a critical determinant of the final color, reactivity, and stability of the resulting dye.
Substituting 2-Amino-4-methoxyphenol with a positional isomer (e.g., 4-amino-2-methoxyphenol) or a simpler analog (e.g., 2-aminophenol) is not viable for controlled color development. The electrochemical behavior of aminophenols, which dictates their oxidative coupling rate and reaction pathway, is highly sensitive to the relative positions of the amino and hydroxyl groups. This structural difference leads to distinct oxidation potentials and reaction mechanisms. Consequently, changing the isomer results in different reactive intermediates (quinone imines), which then couple to form entirely different chromophores. This makes precise color targeting impossible, compromising product reproducibility and performance in applications like oxidative hair dyeing where specific, predictable shades are required.
2-Amino-4-methoxyphenol is a solid with a defined and consistent melting point range, typically cited between 135-140 °C. This contrasts with related, unsubstituted aminophenols which have significantly different melting points (e.g., o-aminophenol at 174 °C, p-aminophenol at 186 °C). This specific melting point is a key physical parameter for ensuring consistent behavior in melt-processing, formulation, and assessing material purity.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 135-140 °C |
| Comparator Or Baseline | o-aminophenol: 174 °C; p-aminophenol: 186 °C |
| Quantified Difference | 34-51 °C lower than common aminophenol analogs |
| Conditions | Standard atmospheric pressure |
A distinct and consistent melting point is critical for process control in synthesis and formulation, and serves as a primary indicator of compound identity and purity versus common substitutes.
In oxidative hair dye formulations, 2-Amino-4-methoxyphenol acts as a coupler that, when reacted with developer molecules like p-phenylenediamine (PPD) or toluene-2,5-diamine (PTD) in the presence of an oxidizing agent, is known to produce blue to violet shades. This is a direct consequence of its specific substitution pattern. In contrast, other common couplers produce different hues; for example, resorcinol typically yields brown/red tones, while m-aminophenol leads to violet/red shades. The use of 2-Amino-4-methoxyphenol is therefore essential for achieving specific cool tones in a final formulation.
| Evidence Dimension | Resulting Color Class (with PPD/PTD developers) |
| Target Compound Data | Blue / Violet Tones |
| Comparator Or Baseline | Resorcinol: Brown/Red Tones; m-Aminophenol: Violet/Red Tones |
| Quantified Difference | Qualitatively distinct color space (cool vs. warm/red) |
| Conditions | Oxidative hair dye formulation with hydrogen peroxide. |
For formulators targeting specific blue or violet hair colors, this compound is a necessary precursor, as common substitutes like resorcinol or m-aminophenol will not yield the desired cool-toned chromophores.
This compound is the right choice when formulating permanent oxidative hair dyes designed to produce specific blue, violet, or cool brown shades. Its chemical structure is tailored to form the necessary chromophores upon reaction with standard developers (e.g., PPD, PTD), a result not achievable with other common couplers like resorcinol.
As a multifunctional building block, 2-Amino-4-methoxyphenol is suitable for multi-step organic synthesis where precise control over reactivity is needed. Its defined thermal properties ensure predictable behavior under various reaction conditions, making it a reliable starting material for pharmaceuticals or other high-purity organic compounds.
Irritant